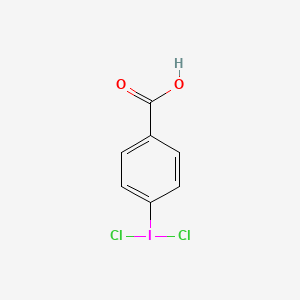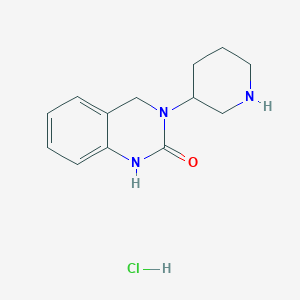
(R)-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. For example, the quinazolinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isocyanates. The piperidine ring is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride may involve large-scale batch reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and piperidine derivatives. These products can have different pharmacological properties and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a tool to investigate the role of specific molecular pathways in cell signaling and metabolism.
Medicine
In medicine, ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied. For example, in cancer research, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one: This compound lacks the ®-configuration, which can affect its biological activity and pharmacokinetic properties.
3-(Piperidin-3-yl)-quinazolin-2(1H)-one: This compound lacks the dihydro moiety, which can influence its reactivity and stability.
®-3-(Piperidin-3-yl)-quinazolin-2(1H)-one hydrochloride: This compound lacks the dihydro moiety but retains the ®-configuration, making it a useful comparison for studying the effects of hydrogenation.
Uniqueness
The uniqueness of ®-3-(Piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride lies in its specific configuration and structure. The ®-configuration can significantly influence its interaction with molecular targets, leading to different biological activities compared to its racemic or (S)-configured counterparts. Additionally, the presence of both the piperidine ring and the dihydroquinazolinone core provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
3-piperidin-3-yl-1,4-dihydroquinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17);1H |
InChI Key |
NFTVBOPROMWLRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)

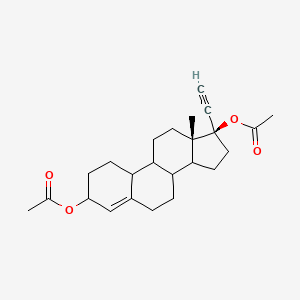
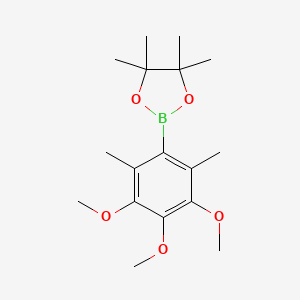
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)
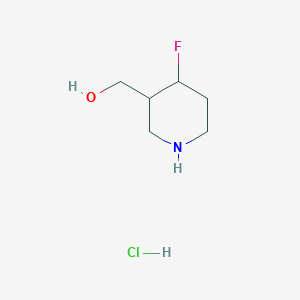
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
